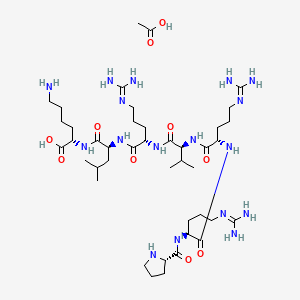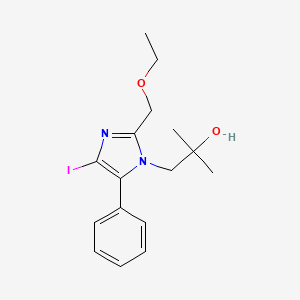
Anidulafungin Nucleus
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anidulafungin is a semi-synthetic lipopeptide belonging to the echinocandin B class. It is synthesized from a fermentation product of Aspergillus nidulans. This compound is primarily used as an antifungal agent, particularly effective against Candida and Aspergillus species . Anidulafungin works by inhibiting the synthesis of 1,3-beta-D-glucan, an essential component of the fungal cell wall .
Preparation Methods
Synthetic Routes and Reaction Conditions: Anidulafungin is obtained through a semi-synthetic process that involves fermentation followed by three synthetic steps . The fermentation product, echinocandin B, is modified to produce anidulafungin. The process includes the following steps:
- Fermentation of Aspergillus nidulans to produce echinocandin B.
- Chemical modification of echinocandin B to introduce the desired functional groups.
- Purification and crystallization to obtain the final product .
Industrial Production Methods: The industrial production of anidulafungin involves large-scale fermentation followed by chemical synthesis. The fermentation process is carried out in bioreactors under controlled conditions to maximize the yield of echinocandin B. The subsequent chemical modifications are performed using standard organic synthesis techniques, ensuring high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Anidulafungin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the anidulafungin molecule, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability or solubility.
Substitution: Substitution reactions can introduce new functional groups, potentially improving the compound’s antifungal activity.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce hydroxylated derivatives, while reduction can yield more stable analogs .
Scientific Research Applications
Anidulafungin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the synthesis and modification of lipopeptides.
Biology: Investigated for its antifungal properties and its effects on fungal cell wall synthesis.
Industry: Employed in the development of new antifungal agents and diagnostic tools for fungal infections.
Mechanism of Action
Anidulafungin exerts its antifungal effects by inhibiting the enzyme glucan synthase, which is responsible for the synthesis of 1,3-beta-D-glucan, a critical component of the fungal cell wall . This inhibition leads to osmotic instability and cell death in the fungal cells. The compound is particularly effective against Candida and Aspergillus species, which rely heavily on 1,3-beta-D-glucan for their cell wall integrity .
Comparison with Similar Compounds
Caspofungin: Another echinocandin antifungal agent with a similar mechanism of action.
Micafungin: Also an echinocandin, micafungin is used for the treatment of candidemia and other Candida infections.
Rezafungin: A newer echinocandin with improved stability and pharmacokinetic properties.
Uniqueness of Anidulafungin: Anidulafungin is unique due to its slow degradation in humans, undergoing biotransformation rather than metabolism . This property contributes to its prolonged activity and reduced risk of drug-drug interactions. Additionally, anidulafungin has shown efficacy against azole-resistant Candida species, making it a valuable option in antifungal therapy .
Properties
Molecular Formula |
C34H52ClN7O15 |
|---|---|
Molecular Weight |
834.3 g/mol |
IUPAC Name |
(3S,9S,11R,18S,20R,21R,24S,25S,26S)-18-amino-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone;hydrochloride |
InChI |
InChI=1S/C34H51N7O15.ClH/c1-12-10-41-24(25(12)47)32(54)39-30(52)20(46)9-18(35)28(50)36-21(13(2)42)33(55)40-11-17(45)8-19(40)29(51)38-23(31(53)37-22(14(3)43)34(41)56)27(49)26(48)15-4-6-16(44)7-5-15;/h4-7,12-14,17-27,30,42-49,52H,8-11,35H2,1-3H3,(H,36,50)(H,37,53)(H,38,51)(H,39,54);1H/t12-,13+,14+,17+,18-,19-,20+,21?,22-,23?,24-,25-,26-,27-,30+;/m0./s1 |
InChI Key |
FKIXKMLIKIOEJP-ZHCACUPLSA-N |
Isomeric SMILES |
C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)NC(C(=O)N3C[C@@H](C[C@H]3C(=O)NC(C(=O)N[C@H](C2=O)[C@@H](C)O)[C@@H]([C@H](C4=CC=C(C=C4)O)O)O)O)[C@@H](C)O)N)O)O.Cl |
Canonical SMILES |
CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(C)O)C(C(C4=CC=C(C=C4)O)O)O)O)C(C)O)N)O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830273.png)
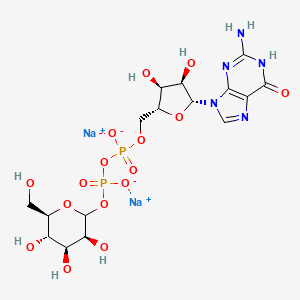
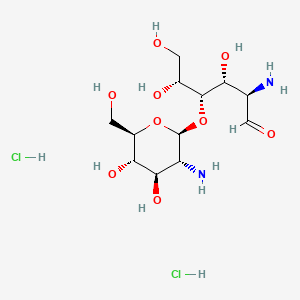
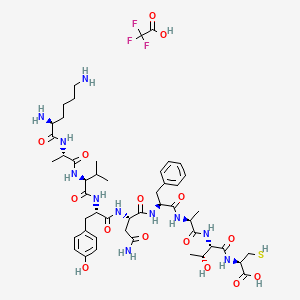
![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1Z,3R)-3-hydroxy-N-sulfooxypent-4-enimidothioate](/img/structure/B10830293.png)

![(4R)-4-(fluoromethyl)-3-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]-1,3-oxazolidin-2-one](/img/structure/B10830301.png)
![2-[[2-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7-hydroxy-8-(hydroxymethyl)-8-(5-hydroxy-4-methylpent-3-enyl)-1,4a,10a,10b-tetramethyl-3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysen-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10830303.png)
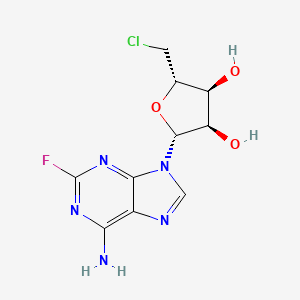
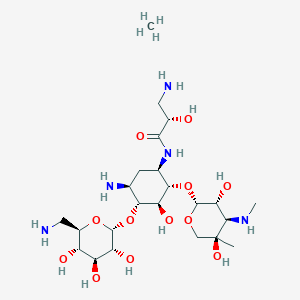
![1-[7-[6-cyclopropyl-2-[1-(3-methoxypropyl)piperidin-4-yl]oxy-7-(5-methyl-1H-indazol-4-yl)-8-(2,2,2-trifluoroethoxy)quinazolin-4-yl]-2,7-diazaspiro[3.5]nonan-2-yl]prop-2-en-1-one](/img/structure/B10830337.png)
![5-[(6S)-6-(2-hydroxypropan-2-yl)-5,6-dihydrofuro[3,2-f][1]benzofuran-2-yl]benzene-1,3-diol](/img/structure/B10830338.png)
